molecular formula C13H20N2O2 B13745760 Benzamide, 2-((2-butoxyethyl)amino)- CAS No. 101820-64-8

Benzamide, 2-((2-butoxyethyl)amino)-

Cat. No.: B13745760
CAS No.: 101820-64-8
M. Wt: 236.31 g/mol
InChI Key: WIFUNPSFTQIUIF-UHFFFAOYSA-N
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Description

Benzamide, 2-((2-butoxyethyl)amino)-: is an organic compound with the molecular formula C13H20N2O2 It is a derivative of benzamide, where the amide nitrogen is substituted with a 2-butoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-((2-butoxyethyl)amino)- typically involves the reaction of benzoyl chloride with 2-butoxyethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Reactants: Benzoyl chloride and 2-butoxyethylamine.

    Conditions: The reaction is performed in an organic solvent like dichloromethane at room temperature.

    Procedure: Benzoyl chloride is added dropwise to a solution of 2-butoxyethylamine and triethylamine in dichloromethane. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of Benzamide, 2-((2-butoxyethyl)amino)- can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: Benzamide, 2-((2-butoxyethyl)amino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: N-substituted benzamides.

Scientific Research Applications

Chemistry: Benzamide, 2-((2-butoxyethyl)amino)- is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structure can be modified to enhance its binding affinity to biological targets, making it a candidate for the development of new therapeutic agents.

Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents. Its ability to interact with specific enzymes and receptors makes it a potential lead compound for drug discovery.

Industry: Benzamide, 2-((2-butoxyethyl)amino)- is used in the production of polymers and resins. Its incorporation into polymer chains can improve the mechanical and thermal properties of the resulting materials.

Mechanism of Action

The mechanism of action of Benzamide, 2-((2-butoxyethyl)amino)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological target and the nature of the substituents on the benzamide core.

Comparison with Similar Compounds

    Benzamide: The parent compound, which lacks the 2-butoxyethyl substituent.

    2-Aminobenzamide: A derivative with an amino group at the 2-position.

    N-Butylbenzamide: A derivative with a butyl group attached to the amide nitrogen.

Comparison: Benzamide, 2-((2-butoxyethyl)amino)- is unique due to the presence of the 2-butoxyethyl group, which imparts distinct chemical and physical properties. This substituent enhances the compound’s solubility in organic solvents and can influence its reactivity and binding affinity to biological targets. Compared to other benzamide derivatives, Benzamide, 2-((2-butoxyethyl)amino)- offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.

Properties

CAS No.

101820-64-8

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

2-(2-butoxyethylamino)benzamide

InChI

InChI=1S/C13H20N2O2/c1-2-3-9-17-10-8-15-12-7-5-4-6-11(12)13(14)16/h4-7,15H,2-3,8-10H2,1H3,(H2,14,16)

InChI Key

WIFUNPSFTQIUIF-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCNC1=CC=CC=C1C(=O)N

Origin of Product

United States

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